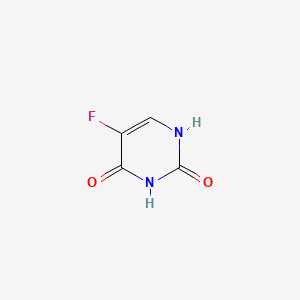

3-(5-Fluoropyrimidin-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-fluoropyrimidin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-5-12-10(13-6-8)7-2-1-3-9(14)4-7/h1-6,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNAITLKEHCKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 3 5 Fluoropyrimidin 2 Yl Phenol

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical modification, enabling the synthesis of a diverse array of derivatives with tailored properties.

Synthesis of Ethers and Esters for Property Modulation

The conversion of the phenolic hydroxyl group to ethers and esters is a common strategy to alter a molecule's lipophilicity, metabolic stability, and pharmacokinetic profile. nih.govresearchgate.net

Ether Synthesis:

Aryl ethers can be synthesized through various methods, including the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. organic-chemistry.org Another approach is the Ullmann condensation, a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. mdpi.com More contemporary methods utilize palladium or other transition metal catalysts to facilitate the coupling of phenols with various partners. organic-chemistry.org For instance, a two-step procedure involving the coupling of electron-deficient aryl fluorides with 3,5-dimethoxyphenol (B141022) followed by demethylation has been used to synthesize phloroglucinol (B13840) monoaryl ethers. researchgate.net

Ester Synthesis:

Esterification of the phenolic hydroxyl group can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are often catalyzed by acids or bases. The resulting esters can act as prodrugs, which are cleaved in vivo to release the active phenolic compound. nih.gov

The following table summarizes common reagents and conditions for the synthesis of ethers and esters from phenolic compounds.

| Reaction Type | Reagents | Conditions | Reference |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Aprotic solvent (e.g., DMF, Acetone) | organic-chemistry.org |

| Ullmann Condensation | Aryl halide, Copper catalyst, Base | High temperature | mdpi.com |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Palladium catalyst, Ligand, Base | Anhydrous, inert atmosphere | nrochemistry.com |

| Esterification | Carboxylic acid/anhydride/chloride, Acid/Base catalyst | Varies with reagents | nih.gov |

Conjugation Strategies for Enhanced Biological Interactions

The phenolic hydroxyl group serves as a convenient handle for conjugation to other molecules, such as fluorescent tags, affinity labels, or moieties that can enhance biological interactions. Derivatization with reagents like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride can introduce a fluorescent label, enabling detection in biological systems. researchgate.net Furthermore, conjugation to larger molecules or targeting ligands can improve the compound's specificity for a particular biological target.

Modifications of the 5-Fluoropyrimidine (B1206419) Ring

The 5-fluoropyrimidine ring offers additional opportunities for derivatization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. nih.gov

Introduction of Diverse Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nrochemistry.comlibretexts.org Reactions such as the Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, alkyl, or alkynyl groups at various positions on the pyrimidine (B1678525) ring, typically by first converting a position to a halide or triflate. nrochemistry.comlibretexts.orgrsc.orgresearchgate.net For example, the Suzuki coupling reaction between an aryl halide and an organoboron reagent is a widely used method for creating biaryl structures. nrochemistry.comnih.gov Multimetallic catalysis, using two different metal catalysts, can also enable cross-coupling reactions between two different aryl electrophiles. wisc.edu

The table below provides an overview of common cross-coupling reactions.

| Reaction Name | Reactants | Catalyst System | Reference |

| Suzuki Coupling | Organoboron reagent, Aryl/Vinyl halide/triflate | Palladium catalyst, Base | nrochemistry.comnih.gov |

| Stille Coupling | Organotin reagent, Aryl/Vinyl halide/triflate | Palladium catalyst | libretexts.org |

| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide/triflate | Palladium and Copper catalysts, Base | libretexts.org |

| Buchwald-Hartwig Amination | Amine, Aryl halide/triflate | Palladium catalyst, Ligand, Base | nrochemistry.com |

Halogen Exchange and Amination Reactions

The fluorine atom on the pyrimidine ring can potentially be displaced by other nucleophiles under certain conditions. evitachem.com Halogen exchange (Halex) reactions can be used to replace the fluorine with other halogens, which can then serve as handles for further functionalization. nih.gov Nucleophilic aromatic substitution (SNAr) reactions can also be used to introduce amines and other nucleophiles directly onto the pyrimidine ring, although this can be challenging for fluoroarenes. acs.org

Preparation of Prodrugs and Bioisosteric Analogues

The development of prodrugs and bioisosteric analogues is a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.

Prodrugs:

Fluoropyrimidines are a class of antimetabolite drugs that includes the well-known anticancer agent 5-fluorouracil (B62378) (5-FU). nih.gov Prodrugs of 5-FU, such as capecitabine (B1668275) and tegafur, are designed to be converted to the active drug in the body, often with improved oral bioavailability and tumor selectivity. nih.gov Similarly, the phenolic hydroxyl group of 3-(5-Fluoropyrimidin-2-yl)phenol can be masked as an ester or another labile group to create a prodrug that releases the active phenol in vivo.

Bioisosteric Analogues:

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For the phenolic hydroxyl group, which can be prone to rapid metabolism, a common bioisosteric replacement is a heterocyclic ring containing an NH group, such as a benzimidazolone. nih.gov This modification can enhance metabolic stability while maintaining or improving biological activity. nih.gov

Synthesis of Deuterated Derivatives for Metabolic Studies

The synthesis of deuterated derivatives of drug candidates is a critical strategy in pharmaceutical research to investigate metabolic pathways and enhance pharmacokinetic profiles. The replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), can significantly impact the rate of metabolic reactions due to the kinetic isotope effect. This effect arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. For a molecule like this compound, deuteration can be strategically employed to probe and potentially block sites of metabolic oxidation, thereby improving its metabolic stability.

The synthesis of deuterated analogs of this compound can be approached by targeting either the phenolic ring or the fluoropyrimidine ring. The choice of deuteration site is guided by predicted or empirically determined metabolic "hot spots" on the molecule.

Deuteration of the Phenolic Ring:

The phenolic ring is often susceptible to oxidative metabolism, particularly at the positions ortho and para to the activating hydroxyl group. Standard methods for deuterium labeling of phenols can be employed. One common approach is acid-catalyzed hydrogen-deuterium (H/D) exchange. stackexchange.com For instance, treating this compound with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), can facilitate the electrophilic substitution of hydrogen atoms with deuterium on the aromatic ring. youtube.com The hydroxyl group directs this substitution primarily to the positions ortho and para to it.

Another effective method involves transition metal-catalyzed H/D exchange. Catalysts such as platinum on carbon (Pt/C) or various iridium complexes have been shown to facilitate the exchange of aromatic protons with deuterium from D₂O or deuterium gas (D₂). acs.orgnih.gov These methods can offer high levels of deuterium incorporation under relatively mild conditions.

Deuteration of the 5-Fluoropyrimidine Ring:

The 5-fluoropyrimidine ring, being electron-deficient, is less prone to electrophilic substitution. However, specific positions on the pyrimidine ring can be sites of metabolic oxidation. The synthesis of deuterated fluoropyrimidine derivatives can be more challenging and may require the synthesis of a deuterated precursor that is then used to construct the pyrimidine ring. For example, a deuterated intermediate could be used in a condensation reaction to form the desired deuterated pyrimidine ring system. While direct H/D exchange on the fluoropyrimidine ring is less common, certain catalytic systems have been developed for the deuteration of heterocycles. acs.org

Hypothetical Deuterated Derivatives and Rationale for Synthesis:

To investigate the metabolic fate of this compound, several deuterated derivatives could be synthesized. The following table outlines potential deuterated analogs and the rationale for their synthesis in the context of metabolic studies.

| Compound Name | Structure | Rationale for Synthesis |

| This compound-d₃ | A version with deuterium at the 2, 4, and 6 positions of the phenol ring. | The positions ortho and para to the hydroxyl group are likely sites of oxidative metabolism. Deuterating these positions can help determine the extent of metabolism occurring on the phenolic ring and potentially block it. |

| 3-(5-Fluoropyrimidin-2-yl-d₁)-phenol | A version with deuterium at a specific position on the pyrimidine ring, for instance, the C4 or C6 position. | The pyrimidine ring may also be a site of metabolism. Site-specific deuteration allows for the investigation of the metabolic stability of the heterocyclic core. |

| Perdeuterated-3-(5-Fluoropyrimidin-2-yl)phenol | A version where all possible hydrogen atoms are replaced with deuterium. | This derivative would be used in comparative metabolic studies to understand the overall contribution of metabolism to the clearance of the drug and to identify the primary sites of metabolic attack by observing any remaining non-deuterated metabolites. |

The synthesis and subsequent in vitro and in vivo evaluation of these deuterated derivatives would provide crucial information on the metabolic pathways of this compound. This knowledge is invaluable for understanding its pharmacokinetic properties and for the design of potentially more stable and effective drug candidates. The observation of a significant kinetic isotope effect with a deuterated analog would confirm that C-H bond cleavage at the deuterated site is a rate-determining step in its metabolism. nih.gov This can lead to a "metabolic switching" phenomenon, where the metabolism is redirected to other parts of the molecule. nih.gov Careful analysis of the metabolite profiles of both the parent compound and its deuterated versions is therefore essential for a comprehensive understanding of its biotransformation. nih.gov

Preclinical Biological Activity and Molecular Mechanisms of 3 5 Fluoropyrimidin 2 Yl Phenol Analogues

In Vitro Cytotoxicity and Antiproliferative Investigations

The ability of a compound to inhibit the growth of and kill cancer cells is a primary indicator of its potential as an anticancer agent. Analogues of 3-(5-Fluoropyrimidin-2-yl)phenol have been investigated for their cytotoxic and antiproliferative effects against a variety of cancer cell lines.

Efficacy Against Various Cancer Cell Lines (e.g., Colorectal, Breast, Prostate, Ovarian)

Analogues of this compound, particularly those belonging to the broader class of fluoropyrimidines, have demonstrated notable in vitro activity against several cancer cell lines.

Colorectal Cancer: Fluoropyrimidine analogues are a cornerstone of chemotherapy for colorectal cancer (CRC). The cytotoxic effects of these compounds are often evaluated using cell lines such as HT-29 and HCT-116. For instance, studies have shown that fluoropyrimidine analogues can induce a dose-dependent decrease in the proliferation of CRC cells. The half-maximal inhibitory concentration (IC₅₀) for 5-Fluorouracil (B62378) (5-FU), a well-known fluoropyrimidine, in the sensitive parental HT29 cell line is approximately 5 µM. nih.gov

Breast Cancer: The cytotoxicity of various synthetic derivatives has been assessed against breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). Some synthetic compounds have shown the ability to enhance apoptosis and autophagy, leading to cytotoxicity in these cell lines. nih.gov For example, a series of plastoquinone (B1678516) analogues demonstrated significant antiproliferative activity against MCF-7 and MDA-MB-231 cells. One particular analogue, AQ-12, exhibited an IC₅₀ value of 6.06 ± 3.09 μM in MCF-7 cells. Another study on isoxazole (B147169) derivatives identified a compound with an IC₅₀ value of 1.91 μM against MCF-7 cells.

Prostate Cancer: While the cytotoxic effects of various compounds have been evaluated against prostate cancer cell lines like PC-3 and LNCaP, specific preclinical data on the efficacy of this compound analogues against these cell lines are not extensively available in the public domain. General studies on other classes of compounds, such as arylpropyl sulfonamides, have shown IC₅₀ values in the micromolar range against PC-3 cells. nih.gov

Ovarian Cancer: Research has explored the impact of certain anticancer compounds on ovarian cancer cell lines like SK-OV-3 and OVCAR-3. For instance, a thieno[2,3-b]quinoline carboxamide derivative demonstrated cytotoxicity with IC₅₀ values of 5.5 µM for SK-OV-3 cells and 5.0 µM for OVCAR-3 cells after 48 hours of treatment. Plastoquinone analogues have also shown notable activity against a panel of ovarian cancer cell lines, with GI₅₀ (50% growth inhibition) values ranging from 1.30 to 3.16 µM.

Induction of Apoptosis and Cell Cycle Perturbation Studies

Beyond general cytotoxicity, understanding how these compounds affect fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle provides deeper mechanistic insights.

Studies on various anticancer agents have shown that they can induce apoptosis in cancer cells. For example, a plastoquinone analogue, AQ-12, was found to augment apoptosis in both HCT-116 (62.30%) and MCF-7 (64.60%) cells. Similarly, a thieno[2,3-b]pyridine (B153569) derivative led to a statistically significant increase in both early and late apoptosis in ovarian cancer cell lines.

Furthermore, many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Some transmethylation inhibitors have been shown to cause a G2/M arrest in cell lines such as HL-60 and NIH/3T3. Another compound, 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (B47542) (SQ), was found to block non-small cell lung cancer cells at the G2/M phase.

Enzyme Inhibition Profiling

Targeting specific enzymes that are crucial for cancer cell survival and proliferation is a key strategy in modern cancer therapy. Analogues of this compound have been investigated for their ability to inhibit several key enzymes.

Thymidylate Synthase Inhibition and Related Pathways

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. It is a well-established target for fluoropyrimidine drugs like 5-FU. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (5-FdUMP), forms a stable complex with TS, leading to the inhibition of DNA synthesis and "thymineless death" of cancer cells. Nonclassical antifolate inhibitors have also been developed to target TS, aiming to overcome resistance mechanisms associated with traditional fluoropyrimidines.

Kinase Inhibition (e.g., JAK2 Kinase, Met Kinase, IDH1)

JAK2 Kinase: Janus kinase 2 (JAK2) is a cytoplasmic tyrosine kinase that plays a key role in signal transduction pathways regulating cell survival and proliferation. The discovery of the JAK2-V617F mutation as a driver in myeloproliferative neoplasms has spurred the development of JAK2 inhibitors. Several small molecule inhibitors targeting the ATP-binding pocket of the JAK2 kinase domain have been developed, with some pyrimidine-based scaffolds showing inhibitory activity.

Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers. A series of 3,5,7-trisubstituted quinolines were identified as potent c-Met inhibitors, with some compounds exhibiting IC₅₀ values of less than 1.0 nM.

IDH1: Isocitrate dehydrogenase 1 (IDH1) is an enzyme that, when mutated, can lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which is implicated in the development of certain cancers, including glioma. While specific inhibitors for mutant IDH1 have been developed, there is no publicly available evidence to suggest that this compound analogues are inhibitors of IDH1.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication. It is a validated target for antibacterial agents. There is currently no scientific evidence to indicate that this compound analogues possess inhibitory activity against DNA gyrase.

Receptor Modulation Studies

The ability of this compound analogues to modulate various receptors is a key area of preclinical investigation. This section details their activity as agonists and antagonists at specific receptor targets.

Based on available scientific literature, there is currently no published preclinical data demonstrating the agonistic activity of this compound analogues at 5-HT2C receptors or other related targets.

Significant research has been conducted on the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes. Analogues of this compound have emerged as potent antagonists of this receptor.

Structure-activity relationship (SAR) studies focusing on a 2-chlorobenzamide (B146235) scaffold led to the discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide . nih.gov This compound, an analogue of the core structure, was identified as a potent, metabolically stable, and centrally penetrable P2X7 receptor antagonist. nih.gov The development of such antagonists is considered a viable therapeutic strategy for inflammatory diseases. nih.gov

Table 1: P2X7 Receptor Antagonist Activity of a this compound Analogue

| Compound Name | Target Receptor | Activity | Key Findings |

|---|

There is no available preclinical research data from the conducted searches to suggest that analogues of this compound act as stimulators of soluble guanylate cyclase (sGC).

Antimicrobial and Antifungal Evaluations

The pyrimidine (B1678525) scaffold is a core component of many compounds with demonstrated antimicrobial and antifungal properties. Research into derivatives containing the fluoropyrimidine moiety, similar to the subject compound, has shown promising results against various pathogens.

While direct studies on this compound analogues are limited, research on related structures provides insight into their potential activity. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) showed moderate to good antibacterial activity against Gram-positive bacteria, with one compound exhibiting an eight-fold stronger inhibitory effect than linezolid. nih.gov

In the realm of antifungal research, pyrimidine analogues have a more established history. The antimetabolite 5-flucytosine (a pyrimidine analog) is converted to 5-fluorouracil (5-FU), which inhibits fungal DNA and RNA synthesis. oup.com Carmofur, a derivative of 5-FU, has shown broad antifungal activity against dematiaceous fungi, the causative agents of chromoblastomycosis and phaeohyphomycosis. oup.comnih.gov Other novel pyrimidine derivatives containing an amide moiety have demonstrated excellent antifungal activity against plant pathogens like Phomopsis sp., with efficacy exceeding that of the commercial fungicide Pyrimethanil. frontiersin.org A recently identified pyrimidine-based scaffold showed broad-spectrum activity against several medically important and hard-to-treat molds. asm.org Furthermore, derivatives of 5-FU itself are being explored, with some showing considerable activity against both Gram-positive and Gram-negative bacteria by causing septal damage, plasmolysis, and altering membrane permeabilization. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Related Pyrimidine Analogues

| Compound/Class | Organism(s) | Activity Type | Key Findings |

|---|---|---|---|

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Antibacterial | Compound 7j showed MIC of 0.25-1 µg/mL. nih.gov |

| Carmofur (1-hexylcarbamoyl-5-fluorouracil) | Dematiaceous fungi (F. pedrosoi, etc.) | Antifungal (Fungicidal) | Exhibited MIC values between 0.156 and 20 µM. oup.com |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | Antifungal | Showed excellent activity with an EC50 of 10.5 μg/mL. frontiersin.org |

| Phosphonium-based 5-FU derivatives | S. aureus, E. coli | Antibacterial | Caused significant septal damage and membrane depolarization. nih.gov |

Anti-inflammatory and Antioxidant Potential

The potential for these analogues to mitigate inflammation is directly linked to their receptor modulation activities. As established, the P2X7 receptor is a key mediator of inflammation, and its activation leads to the release of pro-inflammatory cytokines. nih.govplos.org Therefore, the potent antagonism of the P2X7 receptor by analogues such as 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide strongly supports their anti-inflammatory potential. nih.gov This activity makes P2X7 antagonists a viable therapeutic target for a range of inflammatory diseases. nih.govnih.gov

Regarding antioxidant potential, specific studies on this compound analogues were not identified in the performed searches.

Investigations in Metabolic Disorders (e.g., Type 2 Diabetes)

Based on the available literature from the conducted searches, there are no preclinical studies investigating the role or efficacy of this compound analogues in the context of metabolic disorders such as type 2 diabetes. While polyphenols, in general, are widely studied for their potential anti-diabetic effects, specific research on this class of fluoropyrimidine-containing phenols is not currently available. nih.govnih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituent Variation on Biological Efficacy

The biological efficacy of derivatives based on the 3-(5-Fluoropyrimidin-2-yl)phenol scaffold is highly sensitive to variations in substituents on both the pyrimidine (B1678525) and phenol (B47542) rings, as well as the nature of the linkage between them.

Influence of Fluorine Position and Electronic Effects on Pyrimidine Ring

The introduction of a fluorine atom onto the pyrimidine ring has a profound impact on the molecule's properties. acs.orgrsc.org Fluorine is highly electronegative and can significantly alter the electronic distribution within the pyrimidine ring, which can in turn affect its binding affinity to biological targets. nih.gov The C-F bond is very strong, and the presence of fluorine can block metabolically labile sites, thereby increasing the metabolic stability of the compound. nih.gov

In many heterocyclic compounds, the strategic placement of a fluorine atom can lead to enhanced biological activity. For instance, in a series of bis-anilino pyrimidine inhibitors, the addition of a fluorine atom at the R4 position of the pyrimidine ring resulted in a seven-fold increase in potency. nih.gov This potency gain was considered a significant improvement and was incorporated into subsequent compound designs. nih.gov The electronic effects of the fluorine atom can also adjust the pKa of the molecule, which can improve its bioavailability. nih.gov The position of the fluorine atom is critical; studies on similar heterocyclic structures have shown that altering the position of a halogen substituent can dramatically impact biological activity. nih.gov For this compound, the fluorine at the 5-position of the pyrimidine ring is a key feature, and its electron-withdrawing nature is expected to influence the electronic properties of the entire molecule.

Optimization of Phenolic Hydroxyl Substitutions

The phenolic hydroxyl group is often a key pharmacophoric feature, capable of forming crucial hydrogen bonds with target proteins. The optimization of substitutions on the phenolic ring is a common strategy to enhance potency and selectivity. In many kinase inhibitors, for example, the phenolic hydroxyl group is essential for activity.

The nature and position of substituents on the phenol ring can modulate the acidity of the hydroxyl group and influence its hydrogen-bonding capabilities. Electron-donating groups, for instance, can increase the electron density on the phenolic oxygen, which may enhance its interaction with a target. researchgate.net Conversely, electron-withdrawing groups can make the hydroxyl proton more acidic. Studies on other phenolic compounds have shown that the addition of methoxy (B1213986) groups to a phenyl ring can increase the inhibitory potential of the molecule. nih.gov In the context of this compound, modifications to the phenol ring, such as the introduction of additional substituents or the replacement of the hydroxyl group with other hydrogen-bonding moieties, could be explored to optimize target interactions. For example, replacing a methoxy group with a bulkier and more basic group has been shown to increase the inhibition of both kinase activity and cell proliferation in some inhibitor series. nih.gov

Table 1: Impact of Phenolic Substitutions on Inhibitory Activity in a Related Quinoline Series

| Compound | C4-Anilino Substitution | C7-Substitution | Src Kinase IC50 (nM) |

| 1a | 2,4-dichloro | 6,7-dimethoxy | 30 |

| 1c | 2,4-dichloro-5-methoxy | 6,7-dimethoxy | - |

| 2c | 2,4-dichloro-5-methoxy | 3-(morpholin-4-yl)propoxy | - |

| 31a | 2,4-dichloro-5-methoxy | 3-(4-methylpiperazin-1-yl)propoxy | 1.2 |

| Data synthesized from a study on quinoline-based Src kinase inhibitors to illustrate principles of phenolic substitution optimization. nih.gov |

Rational Design of Linker Regions Between Pyrimidine and Phenol

In diaryl systems like this compound, the two aromatic rings are directly connected. However, in related inhibitor classes, a linker group is often introduced between the two ring systems to optimize the geometry and flexibility of the molecule for better target engagement. The nature and length of this linker are critical. For example, in a series of pyridinyl pyrimidine inhibitors, the prolongation of the linker between the central pyrimidine and a methylsulfinylphenyl ring was found to reduce inhibitory efficacy. rsc.org

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation that the molecule adopts when it binds to its target. For diarylpyrimidine derivatives, which have a degree of rotational freedom around the bond connecting the two rings, this analysis is particularly important. nih.gov

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the predominant conformation of molecules in solution. mdpi.com Computational methods, such as molecular dynamics simulations, can also provide insights into the conformational preferences of a molecule and how it interacts with its target. nih.gov For diarylpyrimidine inhibitors of HIV-1 reverse transcriptase, it has been shown that their binding mode often resembles a "horse shoe" conformation. nih.gov Identifying the bioactive conformation of this compound would be a critical step in understanding its mechanism of action and in designing more rigid analogs that are locked into this active shape, potentially leading to increased potency and selectivity.

Strategies for Enhancing Target Selectivity and Potency

Enhancing the selectivity and potency of a lead compound is a primary goal of medicinal chemistry. For pyrimidine-based inhibitors, several strategies can be employed. Structure-based drug design is a powerful approach where the three-dimensional structure of the target protein is used to guide the design of inhibitors that fit optimally into the binding site. nih.gov This can involve adding substituents that form specific interactions with amino acid residues in the binding pocket. For example, the addition of a fluorine atom to a bis-anilino pyrimidine PAK1 inhibitor was guided by the available space in the binding pocket and resulted in a significant increase in potency. nih.gov

Another strategy is to modulate the physicochemical properties of the molecule, such as lipophilicity. nih.gov Reducing lipophilicity can sometimes lead to improved pharmacokinetic properties. nih.gov Furthermore, focusing on kinase selectivity is crucial when designing kinase inhibitors to minimize off-target effects. nih.gov This can be achieved by exploiting subtle differences in the amino acid sequences of the kinase binding sites. In the development of IRAK4 inhibitors, a focus on optimizing membrane permeability by controlling the partition coefficient (LogP) and enforcing configurational constraints led to enhanced selectivity. researchgate.net

Table 2: Optimization of PAK1 Inhibitors for Potency and Selectivity

| Compound | R1 | R2 | R4 | PAK1 IC50 (nM) | KDR IC50 (nM) | FGFR1 IC50 (nM) |

| 3 | Me | H | F | 2.5 | 1100 | 1800 |

| 4 | H | H | F | 7.5 | 390 | 1800 |

| 5 | H | Me | F | 2.5 | >10000 | >10000 |

| Data synthesized from a study on bis-anilino pyrimidine PAK1 inhibitors. nih.gov |

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemical entities with improved properties. nih.govresearchgate.net Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other properties like metabolic stability or synthetic accessibility. nih.gov Scaffold hopping is a more drastic change where the core molecular framework (the scaffold) is replaced with a different one, while maintaining the original orientation of the key binding groups. scispace.comu-strasbg.fr

For the this compound scaffold, one could envision replacing the pyrimidine ring with another heterocycle, such as a purine, pyrazole, or triazine, that can still engage in similar interactions with the target. researchgate.netnih.gov For example, in the development of Notum inhibitors, a thienopyrimidine scaffold was successfully hopped to a furano[2,3-d]pyrimidine, which, with further optimization, restored potent inhibition. nih.gov Similarly, the phenol ring could be replaced by other bioisosteric groups that can act as hydrogen bond donors. These approaches can lead to the discovery of new intellectual property and compounds with superior drug-like properties. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as 3-(5-Fluoropyrimidin-2-yl)phenol, to the binding site of a target protein. journal-vniispk.ruresearchgate.net

The process involves preparing the 3D structures of both the ligand and the protein. The structure of this compound would be generated and optimized, while the protein structure would be obtained from a repository like the Protein Data Bank. mdpi.com Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. nih.gov

The results of a molecular docking study can provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. While specific docking studies for this compound are not widely available in public literature, a hypothetical docking study against a kinase target, for instance, would yield data similar to that presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target This table is for illustrative purposes to show the typical data generated from a molecular docking study.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LEU298, GLY299, VAL306, ALA320, LYS322, ASP410 |

| Hydrogen Bond Interactions | -OH group with ASP410; Pyrimidine (B1678525) N with LYS322 |

| Hydrophobic Interactions | Phenyl ring with LEU298, VAL306, ALA320 |

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the flexibility of the protein, the stability of the ligand's binding pose, and the role of solvent molecules. researchgate.net

For this compound, an MD simulation would typically start with the best-docked pose from a molecular docking study. The complex would be placed in a simulated box of water molecules and ions to mimic physiological conditions. The simulation would then be run for a duration of nanoseconds to microseconds, tracking the trajectory of each atom.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Complex with a Target Protein This table is for illustrative purposes to show the typical data generated from a molecular dynamics simulation.

| Parameter | Average Value | Interpretation |

|---|---|---|

| Protein RMSD (Å) | 1.5 ± 0.3 | Indicates the protein structure is stable throughout the simulation. |

| Ligand RMSD (Å) | 0.8 ± 0.2 | Suggests the ligand remains stably bound in the binding pocket. |

| Protein RMSF (Å) | Varies per residue | Highlights flexible regions of the protein. |

| Number of H-Bonds | 2-3 | Indicates persistent hydrogen bonding between the ligand and protein. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. malayajournal.orgresearchgate.net These methods provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics. emerginginvestigators.orgyoutube.comyoutube.commdpi.com

For this compound, DFT calculations can be used to determine its optimized molecular geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). malayajournal.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Additionally, the molecular electrostatic potential (MEP) map can reveal the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

While specific quantum chemical calculation results for this compound are not widely published, a hypothetical set of calculated electronic properties is presented in Table 3.

Table 3: Hypothetical Quantum Chemical Properties of this compound This table is for illustrative purposes to show the typical data generated from quantum chemical calculations.

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.8 |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico prediction of ADME properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. nih.gov Various computational models, often based on a compound's physicochemical properties, are used to predict its absorption, distribution, metabolism, and excretion characteristics.

For this compound, these predictive models can estimate properties such as its solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions help in assessing the drug-likeness of the compound and identifying potential liabilities before extensive experimental testing.

Table 4: Hypothetical Predicted ADME Properties for this compound This table is for illustrative purposes to show the typical data generated from in silico ADME prediction.

| ADME Property | Predicted Value | Significance |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | Moderate solubility. |

| Caco-2 Permeability (logPapp) | -5.2 | Moderate to high intestinal absorption predicted. |

| Human Plasma Protein Binding (%) | 85% | Significant binding to plasma proteins. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this enzyme. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netmdpi.comtrdizin.gov.tr By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govresearchgate.net

To develop a QSAR model for a series of pyrimidinylphenol analogs, including this compound, one would first need experimental data on their biological activity (e.g., IC50 values). A large number of molecular descriptors would then be calculated for each compound, and statistical methods like multiple linear regression or machine learning algorithms would be used to build a predictive model. nih.gov

While a specific QSAR model for this class of compounds is not available, a hypothetical QSAR equation might look like the one presented below, where 'cLogP' is the calculated lipophilicity and 'TPSA' is the topological polar surface area.

Hypothetical QSAR Equation: pIC50 = 0.6 * cLogP - 0.02 * TPSA + 2.5

This equation would suggest that higher lipophilicity and lower polar surface area are beneficial for the biological activity of this class of compounds. A well-validated QSAR model can be a valuable tool for prioritizing the synthesis of new derivatives with potentially improved activity.

Advanced Analytical Techniques in Compound Characterization and Biological Assessment

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the atomic composition, connectivity, and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides information on the number and types of atoms, their connectivity, and their spatial relationships. For 3-(5-Fluoropyrimidin-2-yl)phenol, both ¹H and ¹³C NMR would be used for a comprehensive analysis. bas.bg

Although specific spectral data for this compound is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on its structure, which consists of a 3-hydroxyphenyl ring attached to a 5-fluoropyrimidine (B1206419) ring.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons on the phenol (B47542) ring, and the protons on the fluoropyrimidine ring. libretexts.org The phenolic -OH proton typically appears as a broad singlet, the chemical shift of which can vary (δ 3-8 ppm) depending on the solvent and concentration. libretexts.org This peak can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the sample causes the -OH proton to be exchanged for deuterium, leading to the disappearance of its signal from the spectrum. libretexts.org The four protons on the disubstituted benzene (B151609) ring would appear in the aromatic region (δ 6.8-8.5 ppm), with their splitting patterns (e.g., triplets, doublets) determined by their coupling to adjacent protons. docbrown.info The two protons on the fluoropyrimidine ring are expected to be doublets due to coupling with the fluorine atom.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group is expected to be deshielded, appearing in the δ 150-160 ppm range. libretexts.org Carbons bonded to the electronegative fluorine atom would also show characteristic shifts and C-F coupling. The remaining aromatic and pyrimidine (B1678525) carbons would appear in the typical downfield region of δ 110-170 ppm. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (C₁₀H₇FN₂O), the exact mass can be calculated and then confirmed by high-resolution mass spectrometry (HRMS). rsc.org

The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Phenols often undergo characteristic fragmentation patterns, including the loss of a carbon monoxide molecule (M-28) or a formyl radical (HCO·, M-29). libretexts.org The fragmentation of the fluoropyrimidine ring would also produce unique daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. caltech.edu The spectrum of this compound is expected to show several characteristic absorption bands. libretexts.org

A prominent, broad absorption band is anticipated in the 3600-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to hydrogen bonding. libretexts.org A strong C-O stretching absorption would likely appear in the 1260-1000 cm⁻¹ range. libretexts.org Absorptions corresponding to the aromatic C=C bonds of the phenol ring are expected around 1600 and 1500 cm⁻¹. libretexts.org Additionally, characteristic stretches for the pyrimidine ring (C=N) and the carbon-fluorine bond (C-F) would be present.

| Spectroscopic Technique | Anticipated Observations for this compound | Reference Information |

|---|---|---|

| ¹H NMR | - Broad singlet for O-H proton (δ 3-8 ppm)

| Phenolic protons appear at δ 3-8 ppm. libretexts.org Aromatic protons are found at δ 7-8 ppm. libretexts.org |

| ¹³C NMR | - Signal for C-OH (δ ~150-160 ppm)

| Alcohol/Phenol carbons absorb in the δ 50-80 ppm range. libretexts.org |

| Mass Spec. (MS) | - Molecular Ion Peak (M⁺) at m/z ≈ 190.18

| Phenols show common fragmentation by loss of CO (M-28) and HCO· (M-29). libretexts.org |

| Infrared (IR) | - Broad O-H stretch (3600-3300 cm⁻¹)

| Phenols show a broad O-H stretch at 3500 cm⁻¹ and aromatic bands at 1500 & 1600 cm⁻¹. libretexts.org |

X-ray Crystallography for Ligand-Protein Complex Determination

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a molecule in its crystalline state. nih.gov In the context of drug discovery, it is the gold standard for visualizing the precise binding interactions between a ligand, such as this compound, and its protein target. nih.govnih.gov This information is critical for structure-based drug design, allowing for the optimization of ligands to improve their binding affinity and selectivity.

The process involves obtaining high-quality crystals of the target protein. These crystals are then typically soaked in a solution containing the ligand, allowing the ligand to diffuse into the crystal lattice and bind to the protein. nih.gov Alternatively, the protein and ligand can be mixed prior to crystallization in a process called co-crystallization. nih.gov

Once the ligand-protein complex crystals are formed, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the complex can be calculated. This map is then interpreted to build an atomic model of the protein and the bound ligand, revealing key details such as:

The precise orientation and conformation of the ligand within the protein's binding site.

Specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the complex.

Conformational changes in the protein that may occur upon ligand binding.

While no public crystal structure of a this compound-protein complex is available, the study of analogous compounds highlights the type of data that can be obtained. For example, the crystal structure of the related compound 4-(2-Fluoropyridin-5-yl)phenol has been determined, providing detailed information on its molecular geometry and intermolecular hydrogen bonding.

| Parameter | Reported Value | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | Pca2₁ | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 12.275 Å, b = 7.434 Å, c = 19.328 Å | The lengths of the edges of the repeating unit in the crystal. |

| Dihedral Angle | 31.93° | The angle between the planes of the pyridine (B92270) and phenol rings. |

| Key Interaction | O—H···N hydrogen bond | Shows how molecules are linked together in the crystal. |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. It is the primary method for determining the purity of a compound like this compound. A typical setup for a phenolic compound would involve reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture, such as water and acetonitrile (B52724) or methanol.

A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities or starting materials. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule will absorb UV light. For more detailed analysis, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass information for each separated peak, aiding in the identification of impurities. conicet.gov.ar The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a simpler, faster, and less expensive chromatographic technique used for qualitatively monitoring the progress of a reaction and for preliminary purity assessment. nih.gov A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. semanticscholar.org The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases.

For a moderately polar compound like this compound, a common stationary phase is silica gel, and the mobile phase could be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol. nih.gov After development, the separated spots are visualized, commonly under UV light (at 254 nm), where UV-active compounds appear as dark spots. rsc.org The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and is a characteristic value for a compound in a given TLC system. The presence of multiple spots indicates an impure sample.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| HPLC | Reverse Phase (e.g., C18) | Gradient of Water and Acetonitrile (or Methanol) | UV Absorbance (e.g., at 254 nm), Mass Spectrometry (MS) |

| TLC | Silica Gel (SiO₂) | Hexane/Ethyl Acetate or Chloroform/Methanol mixture | UV Light (254 nm), Staining (e.g., Ferric Chloride for phenols) |

Conclusion and Future Research Directions

Synthesis and Biological Potential of 3-(5-Fluoropyrimidin-2-yl)phenol Analogues

The synthesis of analogues of this compound is a promising area for the discovery of new bioactive molecules. The fluoropyrimidine core is a key feature of established anticancer drugs, suggesting that novel derivatives could exhibit significant cytostatic or cytotoxic activity. Research into the synthesis and biological evaluation of 5'-substituted 5-fluoropyrimidine (B1206419) nucleosides has demonstrated that modifications to this core can lead to compounds with potent antineoplastic properties. For instance, certain derivatives have shown superior activity against leukemia cell lines in vitro and in vivo compared to their parent compounds. google.com The exploration of diverse substituents on both the pyrimidine (B1678525) and phenol (B47542) rings of this compound could yield a new generation of compounds with enhanced efficacy and selectivity.

Identification of Unexplored Therapeutic Avenues and Molecular Targets

The structural motif of this compound is suggestive of several potential therapeutic applications. Patent literature has identified pyrimidine derivatives as potential inhibitors of TIE-2 and VEGFR-2 kinases, both of which are crucial mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. google.com This indicates a clear therapeutic vector for analogues of this compound in oncology. Furthermore, the broader class of fluoropyrimidines has a long history in cancer treatment, forming the backbone of various chemotherapeutic regimens. nih.gov Future research could focus on screening analogues against a wide range of kinases and other cancer-related targets to uncover novel mechanisms of action and expand their therapeutic utility beyond angiogenesis inhibition.

Advancements in Novel Synthetic Methodologies and Derivatization Strategies

Innovations in synthetic organic chemistry will be pivotal in advancing the study of this compound derivatives. The development of more efficient and versatile methods for the synthesis of substituted pyrimidin-2-yl phenols will enable the creation of extensive compound libraries for high-throughput screening. Methodologies such as copper-catalyzed Ullmann coupling reactions have been successfully employed for the synthesis of related aryloxy phenols, offering a potential route for derivatization. researchgate.net Furthermore, exploring novel catalytic systems and reaction conditions could lead to more sustainable and cost-effective synthetic pathways, which is a critical consideration for the eventual large-scale production of any promising drug candidate.

Integration of Advanced Computational Approaches for Rational Drug Design

Computational chemistry offers a powerful toolkit for accelerating the drug discovery process for analogues of this compound. Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) modeling and pharmacophore mapping can be employed to design novel derivatives with improved binding affinity and selectivity for their molecular targets. cancernetwork.comgoogle.com By creating computational models of target enzymes, such as TIE-2 and VEGFR-2, researchers can virtually screen potential drug candidates and prioritize the most promising compounds for synthesis and biological testing. This rational design approach can significantly reduce the time and resources required to identify lead compounds with desirable therapeutic properties.

Prospects for Preclinical Combination Studies

Given the established role of fluoropyrimidines in combination chemotherapy, there is strong rationale for exploring the use of novel this compound analogues in combination with other anticancer agents. nih.govnih.gov Preclinical studies could investigate the synergistic effects of these new compounds with existing chemotherapeutics, targeted therapies, and immunotherapies. Such combinations could potentially enhance treatment efficacy, overcome drug resistance, and reduce the toxicity associated with single-agent therapies. The investigation of combination regimens in relevant cancer models will be a crucial step in the preclinical development of any new therapeutic agent derived from this chemical scaffold.

Q & A

Q. What are the recommended synthetic routes for 3-(5-Fluoropyrimidin-2-yl)phenol, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between fluoropyrimidine precursors and phenolic derivatives. Key steps include:

- Suzuki-Miyaura Cross-Coupling : A palladium-catalyzed reaction between a boronic acid derivative of phenol and 5-fluoropyrimidin-2-yl halide. Optimize ligand selection (e.g., SPhos) and base (e.g., KCO) to enhance coupling efficiency .

- Nucleophilic Aromatic Substitution : Reacting 2-chloro-5-fluoropyrimidine with a phenol derivative under basic conditions (e.g., NaH in DMF). Temperature control (80–100°C) and anhydrous conditions are critical to minimize side reactions .

Optimization Strategies:

- Use high-purity starting materials to reduce byproducts.

- Monitor reaction progress via TLC or HPLC-MS.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc), SPhos, KCO, 80°C | 65–75 | |

| Nucleophilic Substitution | 2-Chloro-5-fluoropyrimidine, NaH, DMF, 100°C | 50–60 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and F NMR confirm regiochemistry and fluorine substitution. C NMR resolves pyrimidine ring carbons (e.g., C-F coupling at ~160 ppm) .

- X-Ray Crystallography : Resolves structural ambiguities (e.g., bond lengths, torsion angles). Use SHELXL for refinement; ensure crystal quality via slow evaporation (acetone/water) .

- HPLC-MS : Quantifies purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid). Monitor [M+H] ions for molecular confirmation .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| H NMR (400 MHz, DMSO-d) | δ 8.70 (s, 2H, pyrimidine), 6.90–7.20 (m, 4H, phenol) | |

| X-Ray (SHELXL) | C-F bond length: 1.34 Å, R-factor: 0.060 |

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in fluoropyrimidine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for:

- Validating Regiochemistry : Distinguishing 5-fluoro vs. 2-fluoro isomers via bond angles and torsion angles .

- Identifying Non-Covalent Interactions : Hydrogen bonding (e.g., O–H···N) and π-stacking in the crystal lattice, which influence solubility and stability .

- Refinement Protocols : Use SHELXL for high-resolution data. Address disorder via PART commands and anisotropic displacement parameters .

Case Study : In 2-Fluoro-5-(4-fluorophenyl)pyridine, SC-XRD confirmed the fluorine position using residual density maps and Hirshfeld surface analysis .

Q. What role does the fluorine substituent play in the compound’s stability and reactivity?

Methodological Answer:

- Metabolic Stability : Fluorine reduces oxidative metabolism by blocking cytochrome P450 binding. Compare half-life (t) in liver microsomes between fluorinated and non-fluorinated analogs .

- Electrophilic Reactivity : The electron-withdrawing effect of fluorine enhances the pyrimidine ring’s susceptibility to nucleophilic attack (e.g., in kinase inhibitor design) .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures ~250°C, higher than non-fluorinated analogs due to stronger C-F bonds .

Q. How should researchers address conflicting data in pharmacological assays involving this compound?

Methodological Answer:

- Assay Validation : Replicate dose-response curves (IC) across multiple cell lines to rule out cell-specific artifacts .

- Solubility Considerations : Use DMSO stock solutions (<0.1% v/v) to avoid precipitation in aqueous buffers. Confirm via dynamic light scattering (DLS) .

- Data Normalization : Include internal controls (e.g., reference inhibitors) to account for batch-to-batch variability in receptor expression levels .

Example : Discrepancies in IC values for kinase inhibition may arise from varying ATP concentrations; use fixed [ATP] (1 mM) for consistency .

Q. What computational methods predict the electronic and pharmacological properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze HOMO-LUMO gaps to predict reactivity (e.g., ΔE = 4.5 eV indicates moderate electrophilicity) .

- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., EGFR kinase). Validate poses with MD simulations (AMBER force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.